molecular formula C9H6ClFN2O2 B2936542 Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 695202-42-7

Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2936542
CAS RN: 695202-42-7
M. Wt: 228.61
InChI Key: PYRWJVWZGHRZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6ClFN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle that has been widely studied in drug molecules due to its good biological activity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including “Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate”, has been a subject of interest in recent years . These compounds are characterized by spectroscopic techniques and their structure is confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures are determined on the basis of density functional theory (DFT) calculations .


Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is determined using X-ray diffraction and DFT calculations . The results from these methods are consistent . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the compound are performed using computational methods .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” and its derivatives are diverse. They show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .

Scientific Research Applications

Drug Development: Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold, to which Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate belongs, is a crucial heterocyclic nucleus in medicinal chemistry. It has been utilized in the development of kinase inhibitors, such as bonatinib . These inhibitors play a significant role in targeted cancer therapies by blocking specific enzyme activities that promote cell proliferation.

Antifungal Applications

Compounds derived from the imidazo[1,2-a]pyridine structure have demonstrated antifungal properties . This application is particularly relevant in developing treatments for fungal infections, which are a major concern in immunocompromised patients.

Anti-Diabetic Agents

Research has shown that derivatives of imidazo[1,2-a]pyridine can exhibit anti-diabetic effects . These compounds could potentially be used to manage blood sugar levels in diabetic patients, offering a new avenue for diabetes treatment.

Antiparasitic Treatments

The imidazo[1,2-a]pyridine derivatives have been studied for their antiparasitic activities . This includes potential treatments for diseases caused by parasitic organisms, which are a significant health issue in many parts of the world.

Anti-Inflammatory Properties

These compounds also show promise as anti-inflammatory agents . Inflammation is a biological response to harmful stimuli, and controlling it is crucial in treating various chronic diseases, including arthritis and asthma.

Antiproliferative Activity

The antiproliferative activity of imidazo[1,2-a]pyridine derivatives makes them candidates for cancer treatment, as they can inhibit the growth and spread of cancer cells .

Acetylcholinesterase Inhibitors

Imidazo[1,2-a]pyridine compounds have been explored as acetylcholinesterase inhibitors . These inhibitors are important in treating neurodegenerative diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine.

GHB Binding Site Ligands

Some imidazo[1,2-a]pyridine derivatives can act as ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This application could be significant in developing therapeutics for conditions related to GHB, such as narcolepsy or addiction treatment.

Future Directions

The future directions for the study of “Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” and its derivatives are promising. Given their diverse biological activities and pharmacological properties, these compounds are likely to continue to be a focus of research in drug discovery .

properties

IUPAC Name

methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8(11)13-4-5(10)2-3-6(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRWJVWZGHRZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.